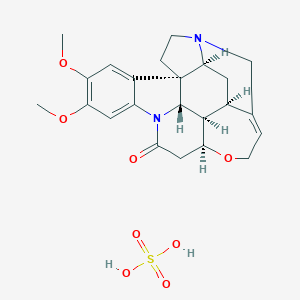![molecular formula C24H28N3+ B213181 [4-[[4-(二甲氨基)苯基]-[4-(甲基氨基)苯基]甲亚基]环己二烯-2,5-二亚基]-二甲基氮鎓] CAS No. 8004-87-3](/img/structure/B213181.png)
[4-[[4-(二甲氨基)苯基]-[4-(甲基氨基)苯基]甲亚基]环己二烯-2,5-二亚基]-二甲基氮鎓]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “[4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium” is an organic compound with the molecular formula C23H25N2 . It is also known by its IUPAC name "4-{4-(Dimethylamino)phenylmethylene}-N,N-dimethyl-2,5-cyclohexadien-1-iminium" .
Molecular Structure Analysis
The molecular structure of this compound consists of two aromatic rings connected by a methylene bridge. The compound also contains two dimethylamino groups attached to the aromatic rings . The exact 3D structure may be viewed using specific software .Physical And Chemical Properties Analysis
The compound has a molecular weight of 329.457 Da . Other physical and chemical properties such as boiling point, density, and refractive index are not available in the current data.科学研究应用
抗菌活性
Ghorab 等人(2017 年)进行的研究合成了一系列与该化合物相关的衍生物,探索了它们的抗菌活性。这些化合物对各种微生物表现出显着的抗菌和抗真菌活性,包括革兰氏阳性菌和革兰氏阴性菌以及烟曲霉和白色念珠菌等真菌。分子模型表明它们在二氢喋呤合成酶活性位点内的潜在结合相互作用,表明了开发新抗菌剂的广阔前景 (Ghorab、Soliman、Alsaid 和 Askar,2017 年).
潜在的中枢神经系统药物
Martin 等人(1981 年)探索了上述化合物的衍生物作为中枢神经系统(CNS)药物的潜力。他们的研究合成了显示出显着的抗四苯嗪活性的类似物,这是抗抑郁剂特性的指标。在特定的结构构型中观察到最佳活性,暗示了分子结构对治疗潜力的影响 (Martin、Worm、Agnew、Kruse、Wilker 和 Geyer,1981 年).
有机溶剂应用
Lokshin 等人(2001 年)研究了该化合物的衍生物作为聚苯胺祖母绿碱(PANI-EB)的模型,重点关注它们在有机溶剂中被两亲酸质子化后的行为。他们的研究结果揭示了导致形成单自由基阳离子的分子间质子电子转移。这种行为表明了在导电材料和电荷转移过程研究中的应用 (Lokshin、Pyshkina、Golubev、Sergeyev、Zezin、Kabanov、Levon 和 Piankijsakul,2001 年).
溶剂变色行为
Bogdanov 等人(2019 年)的研究报告了衍生物的合成和溶剂变色行为,重点介绍了它们由于其供体-受体结构而在非线性光学材料中的潜在用途。研究表明在各种溶剂中呈现逆溶剂变色行为,尽管它们在非线性光学中的应用受到其晶态对称性的限制 (Bogdanov、Tillotson、Khrustalev、Rigin 和 Timofeeva,2019 年).
作用机制
Target of Action
The primary targets of [4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium are typically cellular proteins and enzymes involved in critical biochemical processes. These targets often include nucleic acids and specific receptor proteins that play a role in cellular signaling and metabolic pathways .
Mode of Action
This compound interacts with its targets primarily through binding interactions, which can include hydrogen bonding, van der Waals forces, and electrostatic interactions. Upon binding, the compound can induce conformational changes in the target proteins, leading to altered activity. For example, it may inhibit enzyme activity or block receptor sites, thereby modulating cellular responses .
Biochemical Pathways
The affected biochemical pathways often include those involved in cell growth, apoptosis, and signal transduction. By interacting with key enzymes and receptors, the compound can disrupt normal cellular functions, leading to downstream effects such as inhibition of cell proliferation or induction of programmed cell death .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and efficacy. Typically, the compound is absorbed through passive diffusion, distributed widely in tissues, metabolized by liver enzymes, and excreted primarily via the kidneys. These properties influence its therapeutic window and potential side effects .
Result of Action
At the molecular level, the compound’s action results in the inhibition of specific cellular processes, leading to reduced cell viability or altered cellular functions. At the cellular level, this can manifest as decreased proliferation, increased apoptosis, or changes in cell signaling pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can significantly influence the compound’s action, efficacy, and stability. For instance, extreme pH levels or high temperatures may denature the compound or its target proteins, reducing efficacy. Additionally, interactions with other drugs or biomolecules can either enhance or inhibit its activity .
This comprehensive understanding of the mechanism of action of [4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium provides valuable insights into its potential therapeutic applications and limitations.
属性
| { "Design of the Synthesis Pathway": "The compound can be synthesized through a multi-step reaction involving the condensation of two different aromatic amines and a cyclic ketone.", "Starting Materials": [ "Cyclohexanone", "4-Dimethylaminobenzaldehyde", "4-Methylaminobenzaldehyde", "Dimethylamine", "Methylamine", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Acetone", "Diethyl ether", "Ice" ], "Reaction": [ { "Step 1": "Preparation of 4-Dimethylaminobenzaldehyde: Cyclohexanone is reacted with 4-Dimethylaminobenzaldehyde in the presence of ethanol and hydrochloric acid to form 4-[(dimethylamino)methyl]cyclohexanone." }, { "Step 2": "Preparation of 4-Methylaminobenzaldehyde: Cyclohexanone is reacted with 4-Methylaminobenzaldehyde in the presence of ethanol and hydrochloric acid to form 4-[(methylamino)methyl]cyclohexanone." }, { "Step 3": "Condensation of 4-Dimethylaminobenzaldehyde and 4-Methylaminobenzaldehyde: The two aldehydes are reacted in the presence of sodium hydroxide and ethanol to form [4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexanone]." }, { "Step 4": "Reduction of the ketone: The ketone is reduced to the corresponding alcohol using sodium borohydride in ethanol." }, { "Step 5": "Quaternization: The alcohol is quaternized using dimethyl sulfate to form [4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium." } ] } | |
CAS 编号 |
8004-87-3 |
产品名称 |
[4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium |
分子式 |
C24H28N3+ |
分子量 |
358.5 g/mol |
IUPAC 名称 |
[4-[[4-(dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium |
InChI |
InChI=1S/C24H27N3/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5/h6-17H,1-5H3/p+1 |
InChI 键 |
AMPCGOAFZFKBGH-UHFFFAOYSA-O |
SMILES |
CNC1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C |
规范 SMILES |
CNC1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
同义词 |
Basic Violet 1 CI 42535 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















